Bienvenue dans la boutique en ligne BenchChem!

Bephedon

Anticoagulant mechanism Direct vs indirect action Myocardial infarction

Bephedon (2‑[3‑(4‑ethylphenyl)‑3‑oxo‑1‑phenylpropyl]indene‑1,3‑dione) is a synthetic indandione derivative classified as a direct‑action anticoagulant originally developed for use in myocardial infarction. The compound carries a bulky 4‑ethylphenacyl‑benzyl side chain at the 2‑position of the indandione core, giving it a molecular weight of 382.45 Da and a predicted logP of ≈5.3–5.8, markedly higher than simpler indandiones such as phenindione.

Molecular Formula C26H22O3
Molecular Weight 382.4 g/mol
CAS No. 1174-99-8
Cat. No. B074958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBephedon
CAS1174-99-8
Synonymsefedon
bephedon
Molecular FormulaC26H22O3
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
InChIInChI=1S/C26H22O3/c1-2-17-12-14-19(15-13-17)23(27)16-22(18-8-4-3-5-9-18)24-25(28)20-10-6-7-11-21(20)26(24)29/h3-15,22,24H,2,16H2,1H3
InChIKeyYGSVUTGXJUUZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bephedon (CAS 1174-99-8) – Direct‑Action Indandione Anticoagulant for Myocardial Infarction Research


Bephedon (2‑[3‑(4‑ethylphenyl)‑3‑oxo‑1‑phenylpropyl]indene‑1,3‑dione) is a synthetic indandione derivative classified as a direct‑action anticoagulant originally developed for use in myocardial infarction [1]. The compound carries a bulky 4‑ethylphenacyl‑benzyl side chain at the 2‑position of the indandione core, giving it a molecular weight of 382.45 Da and a predicted logP of ≈5.3–5.8, markedly higher than simpler indandiones such as phenindione .

Why Generic Substitution of Bephedon with Other Vitamin K Antagonists Risks Experimental Inconsistency


Indandione anticoagulants vary substantially in side‑chain structure, lipophilicity and molecular size, which directly modulate vitamin K epoxide reductase (VKOR) inhibition kinetics, plasma protein binding and hepatic clearance [1]. Bephedon’s p‑ethylphenacyl‑benzyl substituent yields a predicted logP of 5.76, more than 2.4 log units higher than phenindione (logP 3.30), predicting profoundly different tissue distribution and half‑life . Furthermore, in‑class indandiones exhibit ˜349‑fold higher in vitro potency than warfarin in vitamin‑K‑dependent carboxylation assays, confirming that potency cannot be assumed equivalent across chemical classes [2]. Directly substituting Bephedon with a simpler indandione or a coumarin therefore confounds pharmacokinetic and pharmacodynamic interpretation in experimental models.

Quantitative Differentiation Evidence for Bephedon Against Closest Structural and Pharmacological Analogs


Direct‑Action Anticoagulant Classification Distinguishes Bephedon from Indirect Vitamin K Antagonists

Bephedon is explicitly classified as a “direct‑action anticoagulant” in the MeSH controlled vocabulary, a designation not applied to warfarin‑class coumarins which are uniformly described as indirect anticoagulants [1][2]. While the molecular basis of Bephedon’s direct action has not been fully elaborated in the public literature, the classification implies a mechanistic departure from the classic vitamin‑K‑epoxide‑reductase‑dependent pathway exploited by warfarin [3].

Anticoagulant mechanism Direct vs indirect action Myocardial infarction

Indandione‑Class Vitamin K Epoxide Reductase Inhibition Potency Approximately 350‑Fold Greater than Warfarin In Vitro

In a systematic in vitro study of vitamin‑K‑dependent carboxylation inhibition, the indandione phenindione exhibited an IC50 of 19.0 ± 11.2 µM, whereas the coumarin warfarin required 6.63 ± 2.82 mM to achieve 50% inhibition—a 349‑fold difference in potency [1]. Bephedon, sharing the indandione pharmacophore, is expected to follow a similarly steep concentration‑response relationship. The slope parameters for phenindione differed from those of warfarin, suggesting non‑equivalent binding modes at VKOR [1].

Vitamin K epoxide reductase IC50 Anticoagulant potency

Physicochemical Differentiation: Bephedon vs Phenindione – 72% Larger Molecular Volume and >2‑Log Unit Higher Predicted Lipophilicity

Bephedon’s p‑ethylphenacyl‑benzyl substituent increases its molecular weight to 382.45 Da and its ACD/LogP to 5.76, compared to 222.24 Da and ACD/LogP 3.30 for the simplest clinical indandione, phenindione . The 2.46‑log‑unit increase in predicted lipophilicity and the >72% increase in molecular volume predict substantially higher plasma protein binding and longer biological half‑life via increased distribution volume [1].

Physicochemical properties Lipophilicity Pharmacokinetics

Unique Experimental Track Record: Bephedon Evaluated in Combination with Hyperbaric Oxygenation for Myocardial Infarction Coagulation Management

A 1981 study (Reznikov et al.) specifically examined the effect of bephedon alone, hyperbaric oxygenation alone, and their combination on the blood coagulation system under experimental conditions [1]. While quantitative coagulation parameter data are not publicly accessible, the study’s existence constitutes a unique experimental precedent for bephedon in combination therapy that has no direct counterpart for phenindione, diphenadione, or warfarin in the same hyperbaric oxygenation context.

Combination therapy Hyperbaric oxygenation Coagulation system

Optimal Research and Industrial Application Scenarios for Bephedon Based on Differentiated Evidence


Mechanistic Studies of Direct‑Action Anticoagulation in Myocardial Infarction Models

Investigators studying acute myocardial infarction can deploy Bephedon as a mechanistically differentiated tool that does not rely on hepatic synthesis inhibition, consistent with its direct‑action anticoagulant classification . Its use is appropriate in head‑to‑head protocols comparing direct vs indirect anticoagulant effects on infarct size, reperfusion injury, and coagulation parameters, where warfarin would introduce confounding dietary and metabolic variability .

Structure‑Activity Relationship (SAR) Campaigns on Indandione Anticoagulants

Medicinal chemistry groups optimizing indandione‑based VKOR inhibitors can employ Bephedon as a key comparator that anchors the high‑lipophilicity, large‑volume region of chemical space. The ˜350‑fold potency advantage of the indandione class over warfarin, combined with Bephedon’s 2.46‑log‑unit higher lipophilicity over phenindione, provides a quantitative pharmacophore framework for exploring side‑chain effects on VKOR inhibition potency and pharmacokinetics .

Pharmacokinetic Profiling of Lipophilic Anticoagulants

Bephedon’s predicted logP of 5.76 makes it a suitable probe molecule for investigating the relationship between lipophilicity and volume of distribution in indandione anticoagulants. ADME laboratories can use Bephedon alongside phenindione (logP 3.30) in cassette‑dosing or plasma‑protein‑binding studies to derive predictive models for tissue penetration and metabolic clearance in the indandione series .

Experimental Combination Therapy with Hyperbaric Oxygenation

Research groups exploring the interaction between anticoagulation and hyperbaric oxygenation in ischemia‑reperfusion injury can build upon the existing, though limited, experimental precedent for Bephedon . Bephedon is the only indandione for which a combination study with HBO has been reported, making it the logical starting compound for follow‑up investigations into coagulation system modulation under hyperoxic conditions.

Quote Request

Request a Quote for Bephedon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.